Cas no 39503-63-4 (Benzoic acid, 5-formyl-2,4-dimethoxy-, methyl ester)

39503-63-4 structure
Nome del prodotto:Benzoic acid, 5-formyl-2,4-dimethoxy-, methyl ester
Numero CAS:39503-63-4
MF:C11H12O5
MW:224.209983825684
CID:5465821
Benzoic acid, 5-formyl-2,4-dimethoxy-, methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid, 5-formyl-2,4-dimethoxy-, methyl ester
-
- Inchi: 1S/C11H12O5/c1-14-9-5-10(15-2)8(11(13)16-3)4-7(9)6-12/h4-6H,1-3H3
- Chiave InChI: IKCNYZWAQPBKIS-UHFFFAOYSA-N
- Sorrisi: C(OC)(=O)C1=CC(C=O)=C(OC)C=C1OC
Benzoic acid, 5-formyl-2,4-dimethoxy-, methyl ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1670963-0.05g |
methyl 5-formyl-2,4-dimethoxybenzoate |
39503-63-4 | 95% | 0.05g |
$202.0 | 2023-07-10 | |
Aaron | AR0290NY-10g |
methyl5-formyl-2,4-dimethoxybenzoate |
39503-63-4 | 95% | 10g |
$5176.00 | 2023-12-15 | |
Enamine | EN300-1670963-5.0g |
methyl 5-formyl-2,4-dimethoxybenzoate |
39503-63-4 | 95% | 5.0g |
$2525.0 | 2023-07-10 | |
Enamine | EN300-1670963-0.25g |
methyl 5-formyl-2,4-dimethoxybenzoate |
39503-63-4 | 95% | 0.25g |
$431.0 | 2023-07-10 | |
Enamine | EN300-1670963-2.5g |
methyl 5-formyl-2,4-dimethoxybenzoate |
39503-63-4 | 95% | 2.5g |
$1707.0 | 2023-07-10 | |
Enamine | EN300-1670963-0.1g |
methyl 5-formyl-2,4-dimethoxybenzoate |
39503-63-4 | 95% | 0.1g |
$301.0 | 2023-07-10 | |
1PlusChem | 1P0290FM-100mg |
methyl5-formyl-2,4-dimethoxybenzoate |
39503-63-4 | 95% | 100mg |
$434.00 | 2024-05-03 | |
1PlusChem | 1P0290FM-250mg |
methyl5-formyl-2,4-dimethoxybenzoate |
39503-63-4 | 95% | 250mg |
$595.00 | 2024-05-03 | |
Aaron | AR0290NY-50mg |
methyl5-formyl-2,4-dimethoxybenzoate |
39503-63-4 | 95% | 50mg |
$303.00 | 2023-12-15 | |
Aaron | AR0290NY-1g |
methyl5-formyl-2,4-dimethoxybenzoate |
39503-63-4 | 95% | 1g |
$1223.00 | 2023-12-15 |
Benzoic acid, 5-formyl-2,4-dimethoxy-, methyl ester Letteratura correlata
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
39503-63-4 (Benzoic acid, 5-formyl-2,4-dimethoxy-, methyl ester) Prodotti correlati
- 1802571-63-6(4-Methyl-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenesulfonohydrazide)
- 2034249-50-6(3-[2-oxo-2-(3-pyridin-4-yloxypyrrolidin-1-yl)ethyl]-1,3-benzoxazol-2-one)
- 93589-80-1(Benzene, 2-chloro-1,3-dimethyl-5-(2-propenyloxy)-)
- 101200-05-9(Calcium,bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)-)
- 1150617-48-3(5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine)
- 354-54-1(2-Bromo-1-chloro-1-iodotrifluoroethane)
- 2068065-63-2(4,6-Dibromo-pyrazolo[1,5-a]pyridine-3-carbonitrile)
- 54887-31-9(Clindamycin B 2-Phosphate)
- 2694746-47-7(N-methyl-3-(morpholin-4-yl)pyridin-2-amine)
- 946318-54-3(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
